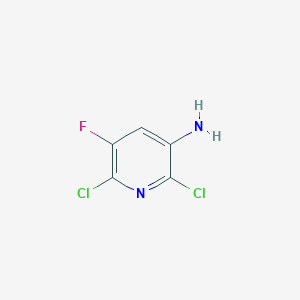

2,6-Dichloro-5-fluoropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXFNAPZHYQPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566399 | |

| Record name | 2,6-Dichloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152840-65-8 | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152840658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53SL35HDF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2,6-dichloro-5-fluoropyridin-3-amine. This halogenated pyridine derivative is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its versatile reactivity and role as a scaffold in the development of novel bioactive molecules.

Core Chemical and Physical Properties

This compound is a substituted pyridine ring featuring two chlorine atoms, a fluorine atom, and an amine group. These substituents significantly influence its chemical reactivity and biological properties.[1] Its hydrochloride salt is also utilized in synthetic applications for its enhanced stability and solubility.[1]

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 152840-65-8 | [1][2] |

| Molecular Formula | C₅H₃Cl₂FN₂ | [1][3] |

| Molecular Weight | 180.99 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown to Orange Solid | [2] |

| Boiling Point | 295.7 ± 35.0 °C | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 132.7 ± 25.9 °C | [1] |

| Purity | 98% | [2] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [2] |

| InChI Key | RPXFNAPZHYQPKY-UHFFFAOYSA-N | [1][2] |

Hydrochloride Salt Properties:

| Property | Value | Source |

| CAS Number | 1416351-81-9 | [4] |

| Molecular Formula | C₅H₄Cl₃FN₂ | [4] |

| Molecular Weight | 217.46 g/mol | [1] |

| Appearance | White to yellow powder or crystals | |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis and Reactivity

This compound serves as a versatile building block. The presence of chloro, fluoro, and amino groups provides multiple sites for chemical transformations, making it a valuable precursor for more complex molecules.[5]

The synthesis of this compound can be approached through several routes, often involving multi-step processes. The choice of method may depend on the desired scale, yield, and available starting materials.

Caption: Overview of synthetic pathways to this compound.

Its reactivity is characterized by nucleophilic aromatic substitution, where the chlorine atoms, activated by the electron-withdrawing nature of the pyridine ring and the nitro group (in precursors), can be displaced.[6] The amine group can also participate in various coupling reactions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its precursors are critical for reproducible results.

Protocol 1: Bromine-Mediated Hofmann Degradation

This method adapts the Hofmann degradation of amides to amines and offers potentially high yields.[1]

-

Objective: To synthesize this compound from its corresponding nicotinamide.

-

Starting Material: 2,6-Dichloro-5-fluoronicotinamide.

-

Reagents: Bromine (Br₂), aqueous Sodium Hydroxide (NaOH).

-

Procedure:

-

Treat the substrate, 2,6-dichloro-5-fluoronicotinamide, with bromine and aqueous NaOH.

-

Maintain the reaction temperature between 25–85°C.

-

Precise control of pH and temperature is crucial for the reaction, which proceeds through an intermediate isocyanate followed by hydrolysis.

-

-

Yield: Approximately 87% (analogous to a similar synthesis).[1]

Caption: Workflow for the Hofmann Degradation synthesis route.

Protocol 2: Pd-Catalyzed Cross-Coupling Reaction

This protocol involves a palladium-catalyzed amination of a pyridine precursor.[1]

-

Objective: To introduce the amine group via cross-coupling.

-

Starting Material: 2,6-dichloro-3-fluoropyridine.

-

Reagents: Aniline derivatives, Palladium(II) acetate (Pd(OAc)₂), Xantphos (catalyst system), Sodium tert-butoxide (t-BuONa) as a base.

-

Solvent: Toluene (refluxing).

-

Procedure:

-

Combine 2,6-dichloro-3-fluoropyridine with an aniline derivative (1:1.2 molar ratio) in toluene under strict anhydrous conditions.

-

Add the Pd(OAc)₂/Xantphos catalyst (0.05–0.1 equivalents of Pd).

-

Add t-BuONa as the base.

-

Reflux the mixture for 12–24 hours.

-

-

Yield: Up to 74%.[1]

Protocol 3: Synthesis of Precursor 2,6-Dichloro-5-fluoronicotinic Acid

This protocol details the synthesis of a key intermediate required for certain routes.[7]

-

Objective: To prepare 2,6-dichloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Starting Material: 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Reagents: Water, 50% aqueous Sodium Hydroxide (NaOH), 37% Hydrochloric acid (HCl).

-

Procedure:

-

Create a slurry of the starting acid chloride (e.g., 9.84 g) with water (60 mL) at 50°-60° C.

-

Slowly add 50% aqueous NaOH to achieve a homogeneous solution at pH 10.

-

Cool the solution and extract twice with methylene chloride.

-

Remove residual methylene chloride under vacuum.

-

Cool the aqueous solution in an ice bath and add 37% HCl to adjust the pH to 1-2.

-

Collect the precipitated solid, wash with water, and dry under vacuum.

-

-

Yield: 71%.[7]

-

Purity: 99.4% (by HPLC).[7]

Applications in Drug Discovery and Development

The unique arrangement of functional groups on the this compound scaffold makes it a highly sought-after intermediate in medicinal chemistry.[1]

-

Anticancer Agents: The compound's structure serves as a foundation for developing novel anticancer agents.[1] Derivatives have been synthesized and evaluated for their cytotoxic effects, showing promise in inhibiting the proliferation of cancer cell lines.[1] Specifically, it has been linked to inhibitors of Cyclin-dependent Kinases (CDKs), such as CDK8 and CDK19, which are implicated in various cancers.[1]

-

Antibacterial Agents: This molecule is a key precursor for synthesizing broad-spectrum fluoroquinolone antibiotics.[8] Its derivative, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a molecular scaffold for important drugs like Gemifloxacin, Enoxacin, and Trovafloxacin.[8]

-

Agrochemicals: The compound is an important intermediate in the synthesis of pesticides and herbicides.[1] For instance, related structures like 4-amino-3,5-dichloro-2,6-difluoropyridine are critical for producing the herbicide Fluroxypyr.[5]

-

Role of Fluorine: The fluorine atom plays a critical role in modern drug design. Its introduction can enhance metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles of drug candidates.[9][10] This strategy, often termed "fluorine editing," is a prevalent protocol in drug-candidate optimization.[11]

Caption: Role as a scaffold in developing pharmaceuticals and agrochemicals.

References

- 1. This compound | 152840-65-8 | Benchchem [benchchem.com]

- 2. This compound | 152840-65-8 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. This compound hydrochloride [acrospharma.co.kr]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The following sections provide comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Pathway A: Multi-step Synthesis via Hofmann Rearrangement

This pathway commences with the construction of the pyridine ring, followed by chlorination, hydrolysis of a nitrile group to an amide, and a subsequent Hofmann rearrangement to yield the target amine.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

A solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) is cooled to 0°C, to which sodium methoxide (26 g) is added. The mixture is stirred for 3.5 hours at 20°C. A solution of methyl malonamate (40 g) in methanol (350 mL) is then added, and the mixture is heated to reflux for 30 minutes. To the hot mixture, a solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added, and reflux is continued for an additional 10 minutes. After standing at 0°C for 18 hours, the precipitated solid is filtered, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1][2]

Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

Methyl 2,6-dihydroxy-5-fluoronicotinate (10 g) is charged into a Monel autoclave with phosphorus oxychloride (100 mL) and lithium phosphate (6 g). The sealed autoclave is heated to 170°C for 20 hours. After cooling, the reaction mixture is rinsed with methylene chloride. The crude product can be further purified by distillation. In a similar procedure, heating methyl 2,6-dihydroxy-5-fluoronicotinate (5 g) with phosphorus oxychloride (50 mL) and lithium chloride (2.5 g) in sealed tubes at 152-158°C for 25 hours also yields the desired product after workup and distillation.[1][2]

Step 3: Synthesis of 2,6-Dichloro-5-fluoronicotinamide

2,6-dichloro-5-fluoro-pyridine-3-carbonitrile (24.8 g, 130 mmol) is added to concentrated sulfuric acid (125 mL) in a 500 mL flask. The mixture is heated to 62°C for 1 hour. After cooling to room temperature, the reaction solution is poured into ice water (800 mL) and extracted with ethyl acetate (4 x 300 mL). The combined organic phases are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL), and then dried over anhydrous sodium sulfate. Filtration and evaporation of the solvent yield 2,6-dichloro-5-fluoronicotinamide as a pale yellow solid.[3]

Step 4: Hofmann Rearrangement to this compound

The Hofmann rearrangement of a primary amide results in a primary amine with one fewer carbon atom.[4] In a typical procedure, a solution of sodium hydroxide in water is prepared and cooled. Bromine is added dropwise to form a sodium hypobromite solution. 2,6-Dichloro-5-fluoronicotinamide is then added to this solution. The reaction mixture is stirred and heated. The intermediate isocyanate is hydrolyzed in situ to the primary amine.[4][5] The product, this compound, can then be isolated by extraction and purified.

Quantitative Data for Pathway A

| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) | Purity | Reference |

| 1 | Methyl 2,6-dihydroxy-5-fluoronicotinate | Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Sodium methoxide, HCl | 61% | 208-213 | 95.4% (HPLC) | [1][2] |

| 2 | 2,6-Dichloro-5-fluoronicotinoyl chloride | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Li₃PO₄ or LiCl | 85% | bp 71-75 @ 0.5 mmHg | 97.2% (VPC) | [1][2] |

| 3 | 2,6-Dichloro-5-fluoronicotinamide | 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile | H₂SO₄ | 99.5% | - | - | [3] |

| 4 | This compound | 2,6-Dichloro-5-fluoronicotinamide | NaOH, Br₂ | - | - | - | [4][5] |

Data for the final Hofmann rearrangement step is generalized due to the lack of a specific literature procedure for this substrate.

Synthesis Pathway A Diagram

*Note: Step 3 as depicted assumes an alternative route starting from the corresponding nitrile, for which a detailed amide formation protocol was found. The direct conversion of the acid chloride from Step 2 to the amide would typically involve reaction with ammonia.

Pathway B: Synthesis via Direct Nitrile Reduction

This pathway also involves the initial formation and chlorination of the cyanopyridine intermediate, followed by a direct reduction of the nitrile group to the target amine.

Experimental Protocols

Step 1: Synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine

To a solution of ethyl fluoroacetate and ethyl formate, sodium hydride is added, followed by cyanoacetamide in methanol. After evaporation of the solvent, water and acetic acid are added to the residue. The resulting precipitate is filtered to provide 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Step 2: Synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine

2,6-dihydroxy-3-cyano-5-fluoropyridine is chlorinated using a mixture of phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated, and the product is isolated after workup. An alternative method involves using phosphorus oxychloride with a basic catalyst, such as triethylamine or urea, which can proceed in high yield.[6]

Step 3: Reduction of Nitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[7][8]

-

Using LiAlH₄: 2,6-dichloro-3-cyano-5-fluoropyridine would be dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere. LiAlH₄ is then added portion-wise at a controlled temperature (typically 0°C to room temperature). The reaction is quenched carefully with water and/or aqueous base, and the product is extracted and purified.[9][10][11]

-

Via Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[12] The reaction is carried out under a hydrogen atmosphere (from balloon pressure to higher pressures in a specialized apparatus) until the uptake of hydrogen ceases. The catalyst is then filtered off, and the product is isolated from the filtrate. A related procedure for the hydrogenation of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid to 3-amino-5-fluoropyridine involves using 10% Pd/C with sodium acetate in methanol under 1 atm of hydrogen for 18 hours, suggesting that dechlorination can occur under these conditions.[13] Careful selection of catalyst and conditions is crucial to achieve selective nitrile reduction without affecting the chloro substituents.

Quantitative Data for Pathway B

| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) | Purity | Reference |

| 1 | 2,6-dihydroxy-3-cyano-5-fluoropyridine | Ethyl fluoroacetate, Ethyl formate, Cyanoacetamide | NaH, Acetic acid | - | 135-140 | - | |

| 2 | 2,6-dichloro-3-cyano-5-fluoropyridine | 2,6-dihydroxy-3-cyano-5-fluoropyridine | POCl₃, PCl₅ | - | 87-88 | - | |

| 2 (alternative) | 2,6-dichloro-3-cyano-5-fluoropyridine | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | POCl₃, PCl₅ | 85% | - | 94.7% | [6] |

| 3 | This compound | 2,6-dichloro-3-cyano-5-fluoropyridine | LiAlH₄ or H₂/Catalyst | - | - | - | [9][12] |

Data for the final reduction step is generalized based on standard procedures for nitrile reduction.

Synthesis Pathway B Diagram

This guide provides a framework for the synthesis of this compound. Researchers should note that reaction conditions, particularly for the final amination steps, may require optimization for specific laboratory settings and scales. Standard laboratory safety procedures should be followed when handling all reagents mentioned.

References

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]

- 7. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Page loading... [guidechem.com]

The Core Mechanism of Action of 2,6-Dichloro-5-fluoropyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoropyridin-3-amine is a substituted aminopyridine that has garnered significant interest as a scaffold in medicinal chemistry. This technical guide delineates its primary mechanism of action as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in various oncogenic signaling pathways. Evidence points towards a secondary, albeit less characterized, potential as a modulator of voltage-gated potassium (Kv) channels, a common feature of the aminopyridine chemical class. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing its biological activity, and visual representations of the core signaling pathways and experimental workflows.

Introduction

This compound is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of biologically active molecules.[1] Its structural features, particularly the substitution pattern on the pyridine ring, make it a versatile building block for the development of targeted therapeutics. While its role as a synthetic intermediate is well-established, this guide focuses on its intrinsic biological activities and the underlying molecular mechanisms. The primary focus will be on its well-documented role as a CDK8 inhibitor, with a secondary discussion on its potential as a voltage-gated potassium channel blocker.

Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 8 (CDK8)

The most compelling evidence for the mechanism of action of this compound and its derivatives is the potent inhibition of Cyclin-Dependent Kinase 8 (CDK8). CDK8, in conjunction with its regulatory partner Cyclin C, is a component of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal, breast, and prostate cancer, making it an attractive target for therapeutic intervention.

Quantitative Analysis of CDK8 Inhibition

While a specific IC50 value of 7.2 nM for CDK8 inhibition by this compound has been cited in commercial literature, the primary scientific publication detailing this specific data point remains to be definitively identified. However, extensive patent literature documents the potent CDK8 inhibitory activity of structurally related compounds, providing a strong basis for its mechanism of action. The following table summarizes representative inhibitory activities of aminopyridine-based CDK8 inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| SNX2-1-165 | CDK8 | < 100 | Biochemical | US9321737B2 |

| SNX2-1-162 | CDK8 | < 500 | Biochemical | US9321737B2 |

| Compound 29 | CDK8 | 46 | Biochemical | PMID: 36124971 |

| BI-1347 | CDK8 | 1.4 | Biochemical | PMID: 31844053[2] |

| Compound 2 | CDK8 | 1.8 | Biochemical | PMID: 31844053[2] |

CDK8 Signaling Pathways

CDK8 exerts its influence on gene transcription through the phosphorylation of various downstream targets, including transcription factors and components of the basal transcription machinery. The inhibition of CDK8 by this compound is expected to modulate these pathways.

Experimental Protocols for Assessing CDK8 Inhibition

This protocol is based on a generic biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme

-

Kinase substrate (e.g., STAT1-derived peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the kinase buffer, CDK8/CycC enzyme, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the phosphorylation of a known downstream target of CDK8, STAT1 at serine 727, in a cellular context to confirm target engagement.

Materials:

-

Cancer cell line with active STAT1 signaling (e.g., IFN-γ stimulated)

-

This compound

-

Cell lysis buffer

-

Primary antibodies (anti-p-STAT1 (Ser727), anti-total STAT1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Culture cells and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT1 (Ser727) and total STAT1, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal to determine the effect of the compound on CDK8 activity in cells.

Potential Secondary Mechanism of Action: Blockade of Voltage-Gated Potassium (Kv) Channels

Aminopyridine and its derivatives are well-established as blockers of voltage-gated potassium (Kv) channels.[3][4] This action is the basis for the clinical use of 4-aminopyridine in multiple sclerosis. While direct evidence for this compound acting on Kv channels is currently limited, its structural similarity to known Kv channel blockers suggests this as a plausible secondary or off-target mechanism of action.

Structure-Activity Relationship of Aminopyridine Kv Channel Blockers

Studies on various aminopyridine analogs have shown that substitutions on the pyridine ring can significantly influence their potency and selectivity for different Kv channel subtypes.[3][4] The presence of halogen atoms, such as chlorine and fluorine in this compound, is known to modulate the electronic properties and binding affinity of the molecule to the channel pore.

Experimental Protocol for Assessing Kv Channel Activity (Patch-Clamp Electrophysiology)

The gold standard for characterizing the interaction of a compound with ion channels is the patch-clamp technique.

Materials:

-

A cell line expressing the target Kv channel subtype (e.g., HEK293 cells transfected with Kv1.1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

This compound

Procedure:

-

Cell Preparation: Plate cells expressing the target Kv channel onto coverslips.

-

Pipette Preparation: Fabricate a glass micropipette and fill it with the intracellular solution.

-

Seal Formation: Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

-

Baseline Recording: Apply a series of voltage steps to the cell and record the resulting Kv channel currents.

-

Compound Application: Perfuse the extracellular solution containing this compound over the cell.

-

Post-Drug Recording: Record the Kv channel currents again in the presence of the compound.

-

Data Analysis: Compare the current amplitudes and kinetics before and after compound application to determine the extent and nature of the channel block.

Conclusion

The primary mechanism of action of this compound is the potent inhibition of CDK8, a key transcriptional regulator with significant implications in oncology. This activity is supported by data from related compounds in the patent literature and provides a strong rationale for its further investigation as a therapeutic agent. While a secondary role as a voltage-gated potassium channel blocker is plausible based on its chemical structure, this remains to be experimentally verified. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and validate the molecular mechanisms of this promising compound.

References

- 1. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,6-Dichloro-5-fluoropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from computational methods and spectral database simulations. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to enable researchers to acquire empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated using established algorithms and provide a reasonable estimation of the expected experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.7 | Doublet of Doublets | J(H,F) ≈ 8-10 Hz, J(H,N-H) ≈ 2-3 Hz | H-4 |

| ~4.0 - 5.0 | Broad Singlet | - | NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, J(C,F) ≈ 240-250 Hz) | C-5 |

| ~145 - 150 | C-2 / C-6 |

| ~130 - 135 | C-3 |

| ~120 - 125 (d, J(C,F) ≈ 20-25 Hz) | C-4 |

Note: Predicted chemical shifts can vary based on the software and algorithms used. The values presented are estimations and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1550 - 1500 | Strong | C=C/C=N stretch (aromatic ring) |

| 1450 - 1400 | Medium | C=C/C=N stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-F stretch |

| 800 - 750 | Strong | C-Cl stretch |

| 750 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Proposed Fragment |

| 180/182/184 | [M]⁺ (Molecular Ion) |

| 145/147 | [M - Cl]⁺ |

| 119/121 | [M - Cl - CN]⁺ |

| 110 | [M - 2Cl]⁺ |

Note: The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 or 500 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Spectral Width: 0-12 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 or 125 MHz

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer. For a thermally stable compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Detector: The detector will record the abundance of each ion at its specific m/z ratio.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a synthesized compound.

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 2,6-Dichloro-5-fluoropyridin-3-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-dichloro-5-fluoropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical synthesis. While a definitive crystal structure for this specific compound is not publicly available, this document offers a comprehensive, comparative analysis based on the known crystal structure of the closely related compound, 4-amino-3,5-dichloropyridine. This approach allows for valuable insights into the expected molecular geometry, intermolecular interactions, and crystal packing of this compound.

Comparative Crystallographic Data Analysis

To infer the structural properties of this compound, we present the crystallographic data for 4-amino-3,5-dichloropyridine as a reference. This data provides a reasonable approximation of the unit cell dimensions and other crystallographic parameters.

| Crystallographic Parameter | 4-amino-3,5-dichloropyridine |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Formula Weight | 163.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8638 (19) |

| b (Å) | 15.587 (4) |

| c (Å) | 10.334 (3) |

| α (°) | 90 |

| β (°) | 92.57 (3) |

| γ (°) | 90 |

| Volume (ų) | 621.8 (4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.741 |

| Absorption Coefficient (mm⁻¹) | 0.996 |

| F(000) | 328 |

Data for 4-amino-3,5-dichloropyridine serves as a predictive model for this compound.

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is expected to be largely planar, with the pyridine ring forming the core. The bond lengths and angles will be influenced by the electronic effects of the halogen and amine substituents.

The crystal packing of this compound is likely to be dominated by a network of intermolecular interactions. Based on the analysis of 4-amino-3,5-dichloropyridin, the following interactions are anticipated:

-

N-H···N Hydrogen Bonds: The amino group is expected to act as a hydrogen bond donor, forming strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and influential interaction in the crystal packing of aminopyridines.[1]

-

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding, acting as electrophilic regions that can interact with nucleophilic atoms on neighboring molecules.

-

π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.[2]

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Caption: Expected intermolecular interactions in the crystal lattice.

Experimental Protocols

Single-Crystal X-ray Diffraction

A standard experimental workflow for the determination of a crystal structure is outlined below.

Caption: Generalized workflow for single-crystal X-ray analysis.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture).

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom, confirming the carbon skeleton.

-

¹⁹F NMR: The fluorine NMR spectrum would be essential to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretching and bending vibrations of the amine group, and the C=C and C=N stretching vibrations of the pyridine ring. The C-Cl and C-F stretching vibrations would also be observable.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic for a molecule containing two chlorine atoms.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, a comparative analysis based on the known structure of 4-amino-3,5-dichloropyridine provides significant predictive power. Researchers can anticipate a planar molecular geometry with a rich network of intermolecular interactions, including N-H···N hydrogen bonds, halogen bonds, and π-π stacking, which will govern its solid-state properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis, crystallization, and structural characterization of this and related compounds, aiding in the rational design of new materials and active pharmaceutical ingredients.

References

Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₅H₃Cl₂FN₂.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of chlorine and fluorine atoms on the pyridine ring significantly influences its chemical reactivity, biological activity, and physicochemical properties such as solubility and stability. This guide provides a comprehensive overview of the available solubility and stability data for this compound and its hydrochloride salt, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂FN₂ | [1] |

| Molecular Weight | 181.00 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown to orange solid | |

| Boiling Point | 295.7 ± 35.0 °C | [1] |

| Flash Point | 132.7 ± 25.9 °C | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

Solubility Data

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | - |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Soluble | [1] |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | [1] |

| Methanol | Slightly soluble | [2] |

| Chloroform | Slightly soluble | [2] |

Stability Data

Detailed quantitative stability data, such as degradation kinetics under various stress conditions, is limited. General guidance suggests that this compound should be handled with care to prevent degradation. The hydrochloride salt is reported to possess enhanced stability.[1]

| Condition | Stability Profile | Storage Recommendation |

| General Handling | Monitor for discoloration or precipitate formation, which may indicate hydrolysis of the amine group.[1] | Store under an inert atmosphere (e.g., nitrogen or argon).[1] |

| Temperature | - | Store at low temperatures (-20°C or 2-8°C).[1] |

| Light | - | Keep in a dark place. |

Experimental Protocols

Given the absence of specific quantitative data, the following are detailed, generally accepted experimental protocols that can be employed to determine the solubility and stability of this compound.

Solubility Determination

Two common methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectrophotometry method.

1. Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

-

Workflow:

-

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Solvent Evaporation: Accurately transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).

-

Calculation: Weigh the container with the dried solute. The solubility can then be calculated by dividing the mass of the solute by the volume of the solvent used.

-

2. UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on Beer-Lambert's law.

-

Workflow:

UV/Vis spectrophotometry for solubility determination.

-

Detailed Steps:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV/Vis wavelengths to identify the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of the compound at different known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Prepare and Analyze the Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method.

-

Dilution and Measurement: Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Stability Testing

Stability studies are conducted to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

1. Forced Degradation Study

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.

-

Logical Flow:

Forced degradation study workflow.

-

Detailed Protocols:

-

Hydrolytic Stability:

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH.

-

Neutral Conditions: Dissolve the compound in purified water.

-

Keep the solutions at a controlled temperature (e.g., 60°C) and analyze samples at various time points.

-

Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature. Analyze samples at different intervals.

-

Thermal Stability: Store the solid compound in a controlled temperature oven (e.g., 60°C). Analyze the sample at specified time points.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

2. Long-Term Stability Study (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the substance.

-

Workflow:

Long-term stability study workflow.

-

Detailed Steps:

-

Sample Preparation: Use at least three primary batches of the substance, if available, packaged in the proposed container closure system.

-

Storage Conditions:

-

Long-term: Store samples at the intended storage temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-

Accelerated: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

-

Testing Frequency: For long-term studies, test samples at appropriate intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Analysis: At each time point, analyze the samples for critical quality attributes such as appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: Analyze the data to determine the rate of change of quality attributes and establish a shelf-life for the substance under the defined storage conditions.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively published, this guide provides the available qualitative information and outlines detailed experimental protocols for their determination. For researchers and drug development professionals, understanding these physicochemical properties is crucial for formulation development, process optimization, and ensuring the quality and efficacy of the final product. The provided workflows and methodologies offer a robust framework for generating the necessary data to support these activities.

References

An In-depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-5-fluoropyridin-3-amine is a pivotal scaffold in modern medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an amine group on a pyridine ring, provides multiple reactive sites for chemical modification. This guide explores the synthesis, derivatization, and biological significance of this compound, with a particular focus on its role in the development of novel kinase inhibitors and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are provided to support researchers in this field.

Introduction

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents. Halogenation of this ring system can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound has emerged as a critical intermediate, particularly for developing compounds that target protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[1] The structural features of this core allow it to serve as a scaffold for creating potent and selective inhibitors.[1] Modifications to the pyridine ring and the exocyclic amine group have led to the discovery of derivatives with promising cytotoxic effects against various cancer cell lines.[1] This document serves as a comprehensive resource on the synthesis and application of these important chemical entities.

Synthesis of the Core Scaffold and Derivatives

The primary route to synthesize the this compound core and its subsequent derivatives often involves palladium-catalyzed cross-coupling reactions. These methods offer a robust and flexible approach to creating diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The derivatization of the core scaffold typically proceeds through modification of the 3-amino group. This can be achieved via reactions such as amide bond formation, sulfonamide synthesis, or further cross-coupling reactions to introduce a wide array of substituents. The chlorine atoms at the 2 and 6 positions can also be displaced through nucleophilic aromatic substitution, further increasing the structural diversity of the resulting analogs.

Biological Activity and Applications

Derivatives of this compound have shown significant potential as therapeutic agents, primarily in oncology. The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.

Kinase Inhibition

The core scaffold is particularly suited for targeting the ATP-binding site of protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. Modifications at the amino group allow for the introduction of substituents that can extend into other pockets of the kinase domain, enhancing both potency and selectivity. Studies have linked this scaffold to the inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK8 and CDK19, which are involved in cancer.[1] Analogs, such as 2,6-diamino-3,5-difluoropyridinyl derivatives, have been identified as potent inhibitors of p38 MAP kinase.[2]

Anticancer Activity

Beyond specific kinase inhibition, various derivatives have demonstrated broad cytotoxic effects against cancer cell lines. Research has shown that modifications to the core structure can lead to compounds with significant activity against breast cancer cells, effectively inhibiting cell proliferation.[1] The development of Schiff bases and their metal complexes from pyridine-containing compounds has also been explored as a strategy for creating potent anticancer agents.[3]

Quantitative Data Summary

The following tables summarize representative data for derivatives based on the aminopyridine scaffold, illustrating the impact of structural modifications on biological activity.

Table 1: Kinase Inhibitory Activity of Aminopyridine Analogs

| Compound ID | Target Kinase | R Group Modification | IC₅₀ (nM) | Reference |

| Analog 1 | CDK8 | 4-Fluorophenylsulfonamide | 7.2 | [1] |

| Analog 2 | p38α | 4-Pyridinylimidazole | 50 | [2] |

| Analog 3 | Src | (4-(2-pyrrolidin-1-ylethoxy)phenyl)amine | <10 | [4] |

| Analog 4 | p38α | 2-Methyl-4-pyridinylimidazole | 25 | [2] |

Note: Data is representative of the compound class. Specific values are cited from related aminopyridine scaffolds to illustrate potential potency.

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound ID | Cell Line | R Group Modification | IC₅₀ (µM) | Reference |

| Deriv. A | MCF-7 (Breast) | N-(4-chlorobenzyl) | 12.5 | General finding[1] |

| Deriv. B | A549 (Lung) | N-(3,4-dimethoxyphenyl) | 8.9 | General finding[3] |

| Deriv. C | Hela (Cervical) | N-(naphthalen-1-ylmethyl) | 5.2 | General finding[5] |

| Deriv. D | T24 (Bladder) | Aza-acridine conjugate | 2.1 | [6] |

Note: IC₅₀ values are illustrative based on activities reported for various pyridine derivatives to demonstrate the therapeutic potential.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

This protocol is based on a validated palladium-catalyzed cross-coupling reaction.[1]

-

Materials: 2,6-dichloro-3-fluoropyridine, an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis) or a protected amine source, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (t-BuONa), Toluene (anhydrous).

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-3-fluoropyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous toluene to the flask.

-

Add the amine source (1.2 eq) and sodium tert-butoxide (1.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If a protected amine was used, carry out the deprotection step (e.g., acidic hydrolysis for a benzophenone imine).

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

-

Synthesis of a Representative Derivative: N-(2,6-dichloro-5-fluoropyridin-3-yl)benzenesulfonamide

This protocol describes the formation of a sulfonamide derivative.

-

Materials: this compound, Benzenesulfonyl chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain the pure sulfonamide derivative.

-

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a phosphospecific antibody or by measuring the depletion of ATP.

-

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, the specific substrate (e.g., a peptide or protein), and ATP in a suitable assay buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the amount of phosphorylated substrate or remaining ATP using a suitable method (e.g., ELISA, fluorescence polarization, or luminescence-based ATP detection).

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound and its analogs represent a highly valuable and versatile class of compounds in drug discovery. Their proven utility as scaffolds for potent kinase inhibitors highlights their importance in the development of targeted therapies for cancer and other diseases. The synthetic accessibility and the multiple points for chemical modification ensure that this core will continue to be explored by medicinal chemists. Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring their potential against a broader range of biological targets beyond kinases. The strategic application of this scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- 1. This compound | 152840-65-8 | Benchchem [benchchem.com]

- 2. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-5-fluoropyridin-3-amine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-dichloro-5-fluoropyridin-3-amine (CAS No: 152840-65-8), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical Identification and Properties

This compound is a substituted pyridine derivative.[1] Its chemical structure and properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | 2,6-dichloro-5-fluoro-3-pyridinamine | |

| CAS Number | 152840-65-8 | |

| Molecular Formula | C₅H₃Cl₂FN₂ | [2] |

| Molecular Weight | 181.00 g/mol | [2] |

| Appearance | Pale-yellow to yellow-brown to orange solid | |

| Purity | Typically ≥98% | |

| InChI Key | RPXFNAPZHYQPKY-UHFFFAOYSA-N | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | |

| Hydrochloride Salt CAS | 1416351-81-9 | [3] |

| HCl Salt Appearance | White to yellow powder or crystals | [3] |

| HCl Salt Storage | Inert atmosphere, room temperature | [3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The signal word is "Warning".[3] The GHS hazard statements indicate that the substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

The following diagram illustrates the relationship between the compound and its primary hazards.

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust.[4][5]

-

Personal Hygiene: Wash hands and face thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.[8][9]

-

Aerosol Prevention: Avoid the formation or spread of dust in the air.[5]

Storage:

-

Container: Keep the container tightly closed and store in a cool, dry, well-ventilated area.[5][10]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon).[5]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[8][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be appropriate for splash hazards.[4][5] |

| Skin Protection | Protective clothing to prevent skin exposure.[5][8] |

| Hand Protection | Wear suitable protective gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.[5][12] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[8] A self-contained breathing apparatus should be available for emergencies.[5] |

Experimental Protocol: General Laboratory Workflow

The following protocol outlines a standard workflow for handling solid this compound in a laboratory setting. This compound is often used as an intermediate in cross-coupling reactions.[1]

Methodology:

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and decontaminated.[12]

-

Cover the work surface with disposable plastic-backed absorbent paper.[12]

-

Assemble all necessary glassware (e.g., three-necked, round-bottomed flask), stirring equipment, and reagents.[13]

-

Ensure an eyewash station and safety shower are accessible.[8]

-

Verify that all required PPE is available and in good condition.

-

-

Weighing and Transfer:

-

Don all required PPE (gloves, lab coat, eye protection).

-

Perform all weighing and transfer operations within the fume hood to minimize dust exposure.

-

Use a spatula to carefully transfer the solid from its storage container to the reaction vessel. Avoid creating dust clouds.

-

Close the storage container tightly immediately after use.

-

-

Reaction Setup:

-

Add solvents and other reagents to the reaction vessel via syringe or addition funnel as per the specific experimental procedure.[13]

-

If the reaction requires an inert atmosphere, evacuate the flask and backfill with nitrogen or argon.[13]

-

Begin stirring and heating (if required) as specified in the protocol.

-

-

Post-Reaction and Cleanup:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Quench the reaction carefully as per the specific protocol.

-

Clean all glassware and equipment thoroughly.

-

Dispose of contaminated materials (e.g., bench paper, gloves) in a labeled hazardous waste container.[5]

-

Decontaminate the work surface.

-

The diagram below visualizes this general workflow.

Emergency Procedures

In case of accidental exposure or release, follow these procedures immediately.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Give half a litre of water to drink if the person is conscious. Seek immediate medical attention.[5] |

The following diagram outlines the first-aid response workflow.

Accidental Release Measures:

-

Personnel: Evacuate unnecessary personnel. Mark out the contaminated area and prevent access.[5]

-

Environmental: Prevent the product from entering drains or rivers.[5][6]

-

Cleanup: For small spills, carefully sweep up or vacuum the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[5][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[5]

-

Hazards: Thermal decomposition can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[11]

References

- 1. This compound | 152840-65-8 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound hydrochloride | 1416351-81-9 [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound hydrochloride [acrospharma.co.kr]

- 11. fishersci.com [fishersci.com]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of Novel Compounds Using 2,6-Dichloro-5-fluoropyridin-3-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a versatile trifunctional pyridine derivative that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and an amino group, allows for selective and diverse functionalization. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the pyridine ring, making it a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors in oncology.[1] This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing this compound as a starting material, with a focus on palladium-catalyzed cross-coupling reactions.

Core Applications

The strategic positioning of the functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of various biologically active molecules. The primary applications lie in the development of:

-

Kinase Inhibitors: The pyridine core can act as a scaffold that mimics the hinge-binding motif of ATP, a crucial interaction for inhibiting kinase activity. The chlorine atoms at the 2 and 6 positions can be selectively displaced to introduce various aryl, heteroaryl, or alkylamino groups, allowing for the fine-tuning of inhibitor potency and selectivity against targets such as Cyclin-Dependent Kinases (CDKs) and other kinases implicated in cancer signaling pathways.

-

Wnt Signaling Pathway Inhibitors: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is linked to various cancers.[2][3] Derivatives of this compound can be designed to modulate this pathway, offering a potential therapeutic strategy.

Data Presentation: Synthesis of Novel Derivatives

The following tables summarize quantitative data for the synthesis of exemplary novel compounds derived from this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 2-Chloro-5-fluoro-6-phenylpyridin-3-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 2-Chloro-5-fluoro-6-(4-methoxyphenyl)pyridin-3-amine | 82 |

| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 120 | 16 | 2-Chloro-5-fluoro-6-(pyridin-3-yl)pyridin-3-amine | 75 |

| 4 | 1-Methyl-1H-pyrazole-4-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 24 | 2-Chloro-5-fluoro-6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine | 78 |

Table 2: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 6-Chloro-5-fluoro-N²-phenylpyridine-2,3-diamine | 92 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 4-(6-Chloro-5-fluoro-3-aminopyridin-2-yl)morpholine | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (2) | LiHMDS | THF | 80 | 20 | N²-Benzyl-6-chloro-5-fluoropyridine-2,3-diamine | 85 |

| 4 | tert-Butyl carbamate | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | tert-Butyl (6-chloro-5-fluoro-3-aminopyridin-2-yl)carbamate | 79 |

Experimental Protocols

The following are detailed protocols for the key synthetic transformations of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound, selectively at the C6 position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Ligand Addition: In a separate vial, dissolve the palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the main reaction flask.

-

Reaction Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-fluoro-6-arylpyridin-3-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound at the C2 position.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous toluene

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add this compound and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS (typically 18-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-